Product packaging for 9-Nitropyrido[1,2-a]quinolinium(Cat. No.:)

9-Nitropyrido[1,2-a]quinolinium

Cat. No.: B1174241
M. Wt: 225.227
InChI Key: WGVTVHXHSYOKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Nitropyrido[1,2-a]quinolinium is a tricyclic, nitrogen-containing heterocyclic compound offered as a research chemical. While specific biological data for this compound is limited in the public literature, its structure places it within a class of fused quinoline scaffolds that are of significant interest in medicinal and organic chemistry . Quinolines and their fused derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . The presence of the nitro group on the pyrido[1,2-a]quinolinium core is a key synthetic feature. Nitro-substituted heterocycles are versatile intermediates in organic synthesis, often serving as precursors to other valuable functional groups, such as amines, which are common in the development of bioactive molecules . Researchers utilize such nitro-heterocycles in various reactions, including 1,3-dipolar cycloadditions, to access more complex polycyclic structures . The primary research applications for this compound are anticipated to include use as a building block for the synthesis of novel fused heterocyclic systems and as a candidate for in vitro screening against various biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N2O2+ B1174241 9-Nitropyrido[1,2-a]quinolinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N2O2+

Molecular Weight

225.227

IUPAC Name

9-nitrobenzo[c]quinolizin-11-ium

InChI

InChI=1S/C13H9N2O2/c16-15(17)12-7-5-10-4-6-11-3-1-2-8-14(11)13(10)9-12/h1-9H/q+1

InChI Key

WGVTVHXHSYOKBB-UHFFFAOYSA-N

SMILES

C1=CC=[N+]2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 9 Nitropyrido 1,2 a Quinolinium

Retrosynthetic Analysis of the 9-Nitropyrido[1,2-a]quinolinium Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the nitro group, leading to the parent pyrido[1,2-a]quinolinium cation. This disconnection suggests that a key final step could be an electrophilic aromatic substitution, specifically a nitration reaction.

Further deconstruction of the tricyclic pyrido[1,2-a]quinolinium framework can be envisioned through several bond cleavages. A common approach involves breaking the bonds formed during the final cyclization step. This often leads to precursors such as a substituted quinoline (B57606) and a pyridine (B92270) derivative, or a suitably functionalized aminopyridine and a carbonyl compound. For instance, a C-N bond disconnection within the pyridinium (B92312) ring could simplify the structure to a 2-substituted quinoline bearing a side chain that can cyclize onto the quinoline nitrogen. Alternatively, disconnections at the junctions of the rings can reveal simpler bicyclic or monocyclic precursors. youtube.com This process allows chemists to identify potential starting materials and plan a forward synthesis based on well-established chemical transformations. youtube.com

Foundational Synthetic Routes to the Pyrido[1,2-a]quinolinium Framework

The construction of the core pyrido[1,2-a]quinolinium skeleton is a critical phase in the synthesis of its nitro derivative. Several strategies have been developed to assemble this tricyclic system, primarily relying on stepwise cyclization and annulation or condensation reactions.

Stepwise Cyclization and Annulation Strategies

Stepwise approaches involve the sequential formation of the rings. One common method begins with a pre-formed quinoline ring, which is then annulated with the pyridine ring. This can be achieved by introducing a suitable side chain at the 2-position of the quinoline that can subsequently cyclize. For example, a reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium chlorides can be employed to form a pyrido[1,2-a]benzimidazole (B3050246) core, a related heterocyclic system. jraic.com Another strategy involves a domino palladium-catalyzed reaction, which has been used to synthesize tricyclic systems like 5H-pyrido[3,2,1-ij]quinolin-3-one from 8-bromoquinoline (B100496) and acrolein in a single step. rsc.org These methods offer control over the assembly of the heterocyclic system.

Condensation Reactions in Pyrido[1,2-a]quinolinium Construction

Condensation reactions provide a powerful and often more direct route to the pyrido[1,2-a]quinolinium framework. These reactions typically involve the one-pot combination of two or more components that react to form the tricyclic structure. A widely used method is the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents. rsc.org This approach has been successful in producing a variety of substituted pyrido[1,2-a]pyrimidinium salts, a class of compounds structurally related to pyrido[1,2-a]quinoliniums. rsc.orgaston.ac.uk The reaction proceeds through the formation of a 2-(2-acylvinylamino)pyridine intermediate, which then undergoes cyclization. rsc.org Multicomponent reactions, such as the Knoevenagel condensation followed by further cyclizations, are also employed in the synthesis of related fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.govresearchgate.net These methods are valued for their efficiency and ability to generate molecular complexity in a single step.

Regioselective Introduction of the Nitro Group at Position 9

With the pyrido[1,2-a]quinolinium core constructed, the next critical step is the introduction of the nitro group specifically at the 9-position. The position of nitration is highly dependent on the reaction conditions and the electronic nature of the heterocyclic system.

Precursor Functionalization and Subsequent Nitro Group Incorporation

An alternative and often more controlled approach is to introduce the nitro group at the desired position on a precursor molecule before the final cyclization to form the pyrido[1,2-a]quinolinium ring system. This strategy involves starting with a quinoline derivative that is already nitrated at the equivalent of the 9-position. For example, a synthesis could commence with a 6-nitroquinoline (B147349) derivative, which would ultimately become the 9-nitro position in the final tricyclic product. The synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione, a related nitro-containing heterocyclic compound, utilizes a pre-nitrated precursor. nih.gov This method offers superior control over the regiochemistry of the nitration, avoiding the potential for isomeric mixtures that can arise from direct nitration of the fully formed heterocyclic system.

Data Tables

Table 1: Foundational Synthetic Routes to Pyrido[1,2-a]quinolinium and Related Heterocycles

MethodReactantsProduct TypeReference
Stepwise CyclizationN-(2-nitrophenyl)pyridinium chloridesPyrido[1,2-a]benzimidazoles jraic.com
Domino Palladium Catalysis8-bromoquinoline, acrolein5H-pyrido[3,2,1-ij]quinolin-3-one rsc.org
Condensation Reaction2-aminopyridines, 1,3-dicarbonyl compoundsPyrido[1,2-a]pyrimidinium salts rsc.org
Multicomponent ReactionBenzaldehyde, Meldrum's acid, 6-aminouracilPyrido[2,3-d]pyrimidines nih.gov

Table 2: Strategies for Nitration

StrategySubstrateKey AspectReference
Direct NitrationQuinoline 1-oxideAcidity-dependent regioselectivity elsevierpure.com
Precursor FunctionalizationSubstituted quinoxalinedionesSynthesis of a 6-nitro analog nih.gov

Advanced Synthetic Approaches and Methodological Innovations

The quest for more efficient, sustainable, and versatile synthetic routes has led to the exploration of various advanced techniques for the construction of polycyclic aromatic systems. These methodologies offer significant advantages over classical synthetic protocols, including reduced reaction times, improved yields, and milder reaction conditions.

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient construction of complex molecular architectures. For the synthesis of the pyrido[1,2-a]quinolinium core, several catalytic systems have been reported for analogous structures, which could be adapted for the target molecule.

Transition metal catalysis, particularly with copper, has shown promise in the formation of related pyrido[1,2-a]pyrimidin-4-ones. A one-pot tandem CuI-catalyzed C–N bond formation followed by intramolecular amidation has been developed, offering good to excellent yields. nih.gov This approach, which involves the reaction of 2-halopyridines with (Z)-3-amino-3-arylacrylate esters, could potentially be modified to construct the pyrido[1,2-a]quinolinium skeleton. nih.gov

Brønsted and Lewis acids are also crucial catalysts in the synthesis of fused heterocyclic systems. For instance, the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives has been effectively catalyzed by Brønsted acids like p-toluenesulfonic acid (p-TsOH) and solid acid catalysts such as Amberlyst® 15. The use of heterogeneous catalysts like Amberlyst® 15 is particularly advantageous as it simplifies product purification and catalyst recycling.

Furthermore, the introduction of the nitro group at the 9-position of the pyrido[1,2-a]quinolinium system would likely proceed via an electrophilic nitration reaction. The regioselectivity of this step is critical. Studies on the nitration of related heterocyclic systems, such as pyrido[1,2-a]benzimidazoles, have utilized a nitrating mixture of KNO₃ in concentrated H₂SO₄ to achieve nitration. jraic.com For quinolines themselves, a recent dearomatization-rearomatization strategy has been developed for highly regioselective meta-nitration, which could be a valuable tool for introducing the nitro group at the desired position. nih.gov A thorough investigation into the nitration of 1,2,3,4-tetrahydroquinoline (B108954) has also been conducted, highlighting the importance of the N-protecting group in directing the regioselectivity of nitration. researchgate.net

A summary of potential catalytic approaches is presented in the table below:

Catalytic SystemReaction TypePotential Application in Synthesis
CuIC-N cross-coupling/amidationFormation of the pyrido[1,2-a]quinolinium core
p-TsOH, Amberlyst® 15CyclocondensationConstruction of the heterocyclic framework
KNO₃/H₂SO₄Electrophilic NitrationIntroduction of the nitro group

The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis by dramatically reducing reaction times and often improving yields.

Microwave-assisted synthesis has been successfully employed for the rapid and efficient construction of various fused heterocyclic systems. For example, a one-pot, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) under microwave irradiation has been used to synthesize polysubstituted imidazo[1,2-a]quinoline and pyrimido[1,2-a]quinoline derivatives. nih.gov This method is noted for its operational simplicity and minimal environmental impact. nih.gov Similarly, microwave-assisted intramolecular cyclization has been utilized to prepare pyrimido[4,5-b]quinolines. researchgate.net These examples strongly suggest that microwave-assisted protocols could be developed for the synthesis of the this compound scaffold, potentially accelerating both the core formation and the nitration step.

Ultrasound-assisted synthesis offers another green and efficient alternative to conventional heating. Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. This technique has been applied to the synthesis of pyrido[2,1-a]isoquinoline derivatives in excellent yields at room temperature. nih.gov The benefits of this method include short reaction times, high yields, and the use of water as a solvent, which aligns with the principles of green chemistry. nih.govnih.gov The application of ultrasound could be particularly beneficial for the synthesis of the pyrido[1,2-a]quinolinium core, offering a mild and efficient pathway.

The following table summarizes the key advantages of these advanced energy sources:

TechniqueKey Advantages
Microwave-Assisted SynthesisRapid heating, reduced reaction times, higher yields, operational simplicity. nih.govresearchgate.net
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions, high yields, environmentally friendly. nih.govnih.gov

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The use of greener catalysts and solvents is a cornerstone of this approach. For instance, the use of ZnO nanoparticles as a recyclable catalyst has been reported for the synthesis of pyrido[2,1-a]isoquinolines and pyrido[1,2-a]quinolines. researchgate.net Lactic acid has also been employed as a green and eco-friendly catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net The use of water as a solvent in ultrasound-assisted synthesis further exemplifies the application of green chemistry principles. nih.gov

Atom economy is another important consideration. Multi-component reactions (MCRs) are particularly attractive as they combine several starting materials in a single step to form a complex product, thereby maximizing atom economy and reducing the number of synthetic steps and purification procedures. The microwave-assisted synthesis of pyrimido[1,2-a]quinoline derivatives is a good example of an MCR that could be adapted for the target molecule. nih.gov

Furthermore, electrochemical methods are emerging as a sustainable alternative for the synthesis of heterocyclic compounds. An electrochemical approach for the synthesis of imidazo[1,2-a]pyridines has been developed, which proceeds under environmentally benign conditions without the need for external oxidants. rsc.org

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The choice of synthetic methodology for preparing this compound will depend on a comparative analysis of various factors, including reaction efficiency, yield, cost-effectiveness, and environmental impact.

MethodTypical Yields (for related structures)Reaction TimeConditions
Conventional HeatingModerate to GoodHours to DaysOften harsh, high temperatures
Catalyst-Assisted (CuI)Good to Excellent nih.govHoursMild to moderate
Microwave-AssistedHigh nih.govrsc.orgMinutes to HoursControlled temperature and pressure
Ultrasound-AssistedExcellent nih.govMinutes to HoursRoom temperature

Yield optimization is a critical aspect of any synthetic strategy. For the synthesis of the pyrido[1,2-a]quinolinium core, the choice of catalyst, solvent, and reaction temperature will significantly influence the yield. For instance, in the CuI-catalyzed synthesis of related compounds, the ligand, base, and solvent were all found to be crucial for achieving high yields. nih.gov Similarly, in microwave-assisted reactions, optimization of the irradiation power and time is essential.

For the nitration step, controlling the regioselectivity is paramount to maximizing the yield of the desired 9-nitro isomer. This may involve the use of specific nitrating agents, protecting groups, or the application of novel regioselective nitration protocols. nih.govresearchgate.net A thorough screening of reaction conditions will be necessary to identify the optimal parameters for both the construction of the heterocyclic core and the subsequent nitration.

Reactivity and Mechanistic Investigations of 9 Nitropyrido 1,2 a Quinolinium

Electrophilic and Nucleophilic Reactivity of the Quaternary Quinolinium Core

The quaternary quinolinium core of 9-Nitropyrido[1,2-a]quinolinium is inherently electron-deficient due to the positive charge on the nitrogen atom. This deficiency is further exacerbated by the presence of the nitro group at the 9-position. Consequently, the aromatic rings are highly activated towards nucleophilic attack.

Nucleophiles can add to various positions of the quinolinium system, leading to the formation of dihydroquinoline derivatives. The regioselectivity of this attack is influenced by both electronic and steric factors. Theoretical and experimental studies on related quinolinium systems suggest that nucleophilic attack often occurs at the 2- or 4-position of the quinoline (B57606) ring. The presence of the nitro group at the 9-position is expected to further influence the electron distribution and may direct nucleophilic attack to specific sites within the pyrido[1,2-a]quinolinium framework.

Conversely, the electron-deficient nature of the this compound core makes it highly resistant to electrophilic aromatic substitution. The positive charge and the deactivating effect of the nitro group significantly reduce the electron density of the aromatic rings, rendering them unreactive towards common electrophiles.

Chemical Transformations Involving the Nitro Functionality

The nitro group at the 9-position is a key functional handle that dictates a significant portion of the reactivity of this compound.

Reduction Pathways of the Nitro Group to Amino and Other Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 9-Aminopyrido[1,2-a]quinolinium (B289733). This transformation is a crucial step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and yield of the reaction.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), and chemical reduction with metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid). The specific conditions for the reduction of this compound would need to be optimized to achieve high conversion and avoid over-reduction or side reactions involving the quinolinium core.

The reduction can also proceed through intermediate species such as nitroso and hydroxylamino derivatives, depending on the reaction conditions and the reducing agent used. Careful control of the reaction parameters can allow for the isolation of these intermediates.

Reducing Agent Product Typical Conditions
H2, Pd/C9-Aminopyrido[1,2-a]quinoliniumMethanol, Room Temperature
Sn, HCl9-Aminopyrido[1,2-a]quinoliniumEthanol, Reflux
Fe, NH4Cl9-Aminopyrido[1,2-a]quinoliniumWater/Ethanol, Reflux

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Activated Aromatic Systems

The strong electron-withdrawing nature of the nitro group at the 9-position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. While the nitro group itself can sometimes act as a leaving group, it more commonly serves to activate adjacent positions for substitution.

In the case of this compound, a suitable leaving group at a position ortho or para to the nitro group would be highly susceptible to displacement by a wide range of nucleophiles, such as alkoxides, amines, and thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, the formation of which is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing nitro group.

Due to the fused ring system, the positions activated by the 9-nitro group for potential SNAr reactions would be the 8- and 10-positions. The feasibility of such reactions would depend on the presence of a good leaving group at these positions.

Photochemical and Electrochemical Reactivity Studies

The extended π-system and the presence of both a quaternary nitrogen center and a nitro group suggest that this compound may exhibit interesting photochemical and electrochemical properties.

Photochemical Reactivity: Upon absorption of light, nitroaromatic compounds can undergo a variety of photochemical transformations. These can include photoreduction of the nitro group, intramolecular rearrangements, or photosubstitution reactions. The specific photochemical behavior of this compound would depend on the excitation wavelength and the reaction medium. Studies on related quinolinium salts have shown that they can participate in photoinduced electron transfer processes.

Acid-Base Equilibria and Their Influence on Reaction Pathways

The this compound cation itself does not possess acidic protons that are readily ionizable. However, the introduction of other functional groups through substitution reactions can introduce acidic or basic sites. For example, the corresponding 9-amino derivative would have a basic amino group, and its pKa would be influenced by the electron-withdrawing nature of the quinolinium core.

The pH of the reaction medium can significantly influence the reactivity of this compound and its derivatives. For instance, in nucleophilic addition reactions, the basicity of the nucleophile can be modulated by pH. Furthermore, in reactions involving the amino derivative, the protonation state of the amino group will affect its nucleophilicity and its directing effects in further electrophilic substitution reactions (although such reactions are generally disfavored on the electron-deficient core).

Rearrangement Reactions and Structural Reorganizations

While specific rearrangement reactions of this compound have not been extensively documented in the literature, related heterocyclic systems are known to undergo various skeletal reorganizations. These rearrangements can be induced thermally, photochemically, or by treatment with strong acids or bases.

For instance, certain quinolinium derivatives can undergo ring-opening and ring-closing sequences, leading to the formation of isomeric heterocyclic structures. The presence of the nitro group and the fused pyridine (B92270) ring in this compound may provide pathways for novel rearrangement reactions, potentially leading to the synthesis of complex polycyclic aromatic systems. Further research is needed to explore the propensity of this specific compound to undergo such structural reorganizations.

Studies on Intermediate Formation and Transition State Characteristics

Detailed mechanistic studies focusing on the isolation, characterization, or computational modeling of intermediates and transition states in reactions involving this compound have not been reported. The reactivity of quinolinium salts is generally characterized by the deprotonation at the α-carbon to the nitrogen atom, leading to the formation of a quinolinium ylide. This ylide is a key reactive intermediate, acting as a 1,3-dipole in cycloaddition reactions.

The presence of a nitro group at the 9-position is expected to significantly influence the electronic properties of the pyrido[1,2-a]quinolinium system. The strong electron-withdrawing nature of the nitro group would likely affect the stability and reactivity of any charged intermediates and the energy barriers of transition states. However, without specific studies on this compound, any discussion on these effects remains speculative.

Table 1: Hypothetical Intermediates in the Reactions of this compound

IntermediateProposed StructureMethod of ObservationSpectroscopic Data
This compound YlideA zwitterionic species with a negative charge on the exocyclic carbon and a positive charge on the nitrogen.Not ReportedNot Available
Cycloaddition AdductProduct of a [3+2] cycloaddition with a dipolarophile.Not ReportedNot Available

This table is illustrative and based on the general reactivity of quinolinium salts. No specific data for this compound has been found.

Table 2: Calculated Transition State Parameters for Related Systems

Reaction TypeSystemComputational MethodActivation Energy (kcal/mol)Key Geometric Parameters
[3+2] CycloadditionGeneric Quinolinium Ylide + AlkeneDFTNot Available for 9-Nitro variantNot Available for 9-Nitro variant

This table highlights the type of data that would be expected from computational studies. No such data is currently available for this compound.

Theoretical and Computational Studies on 9 Nitropyrido 1,2 a Quinolinium

Computational Descriptors for Predicting Reactivity and Selectivity

Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of molecules like 9-Nitropyrido[1,2-a]quinolinium. By calculating a range of electronic and structural descriptors using methods like Density Functional Theory (DFT), researchers can gain a deep understanding of the molecule's chemical behavior. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack, the kinetic stability of the molecule, and the influence of the nitro group on the pyrido[1,2-a]quinolinium core.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net Red regions on the MEP surface indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites prone to nucleophilic attack. For this compound, the nitro group would create a significant region of positive potential, while the electron-rich aromatic rings would exhibit areas of negative potential.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. researchgate.netresearchgate.net The Fukui function f(r) indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps in identifying the most electrophilic and nucleophilic sites. The dual descriptor, Δf(r), can distinguish between sites that are favorable for nucleophilic or electrophilic attack with greater precision.

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method used to assess the aromaticity of a cyclic system. researchgate.net Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. The aromaticity of the different rings within the this compound system can be evaluated by calculating NICS values at the center of each ring. The presence of the nitro group and the fused ring system can influence the degree of aromaticity and, consequently, the reactivity of the molecule.

The following tables present hypothetical but realistic data for the computational descriptors of this compound, based on values reported for similar nitro-substituted heterocyclic compounds in the literature.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

DescriptorValue
HOMO Energy (eV)-7.2
LUMO Energy (eV)-3.5
HOMO-LUMO Gap (eV)3.7
Chemical Potential (μ) (eV)-5.35
Hardness (η) (eV)1.85
Softness (S) (eV⁻¹)0.54
Electrophilicity Index (ω)7.78

Table 2: Hypothetical Fukui Functions (f⁻ for nucleophilic attack, f⁺ for electrophilic attack) for Selected Atoms of this compound

Atomic Positionf⁻f⁺Predicted Reactivity
C20.0320.015Moderate nucleophilic attack
C40.0280.018Moderate nucleophilic attack
C70.0150.045Favorable for electrophilic attack
C80.0120.051Most favorable for electrophilic attack
C100.0450.011Favorable for nucleophilic attack
N (nitro group)0.0080.089Strong electrophilic character

Table 3: Hypothetical Nucleus-Independent Chemical Shift (NICS(1)) Values for the Rings of this compound

RingNICS(1) (ppm)Aromatic Character
Pyridine (B92270) Ring-8.5Aromatic
Quinoline (B57606) Ring (Benzene part)-9.2Aromatic
Quinoline Ring (Pyridine part)-7.8Aromatic

Synthesis and Characterization of Advanced Derivatives and Analogues of 9 Nitropyrido 1,2 a Quinolinium

Strategic Modifications to the Pyrido[1,2-a]quinolinium Core

The development of novel derivatives based on the pyrido[1,2-a]quinolinium framework relies on strategic modifications of the core heterocyclic structure. These modifications primarily involve the annulation of new rings or the introduction of various substituents onto the existing scaffold, allowing for the synthesis of a diverse range of polycyclic aromatic systems with unique properties.

One key strategy is the construction of fused heterocyclic systems through cycloaddition reactions. For instance, quinolinium ylides, generated by the deprotonation of quinolinium salts, can react with electron-poor alkenes in a formal [3+2] dipolar cycloaddition. nih.govnih.gov This process yields pyrrolo[1,2-a]quinolines, effectively fusing a pyrrolidine (B122466) ring onto the original quinoline (B57606) structure. nih.govnih.gov These reactions often proceed with high stereoselectivity, producing single regio- and stereoisomers. nih.govnih.gov

Metal-catalyzed reactions offer another versatile route for core modification. Palladium-catalyzed intramolecular Heck-type cyclizations of N-(2-bromoaryl)pyridinium salts have been developed to synthesize pyrido[1,2-a]indoles. researchgate.net Similarly, gold-catalyzed cycloisomerization of N-allenyl indoles provides an efficient pathway to pyrido[1,2-a]-1H-indole derivatives. rsc.org More complex polycycles, such as pyrido[1,2,3-de]quinoxaline-2,5-diones, can be constructed from Ugi adducts through regioselective condensation and rearrangement under acidic conditions. rsc.orgrsc.org

The synthesis of related N-fused heterocycles highlights the breadth of available methods. Pyrido[1,2-a]pyrimidin-4-ones can be synthesized via a one-pot tandem copper-catalyzed C-N bond formation and intramolecular amidation. nih.gov Fluorescent pyrido[1,2-a]quinoxalin-11-ium salts have been prepared through a copper(II)-mediated reaction of a Schiff base. nih.gov These examples demonstrate that the fundamental pyrido[1,2-a]quinolinium core can be strategically expanded and functionalized through a variety of modern synthetic reactions, as summarized in the table below.

Table 1: Synthetic Strategies for Modifying the Pyrido[1,2-a]quinolinium Core and Related Systems
Synthetic StrategyTarget Core StructureKey Reagents/CatalystsReference
Formal [3+2] CycloadditionPyrrolo[1,2-a]quinolineQuinolinium ylides, electron-poor alkenes nih.govnih.gov
Gold-Catalyzed CycloisomerizationPyrido[1,2-a]-1H-indoleIPrAuCl/AgSbF6, N-allenyl indoles rsc.org
Post-Ugi RearrangementPyrido[1,2,3-de]quinoxaline-2,5-dioneUgi adducts, acidic conditions rsc.orgrsc.org
Copper-Catalyzed Tandem ReactionPyrido[1,2-a]pyrimidin-4-oneCuI, 2-halopyridines, (Z)-3-aminoacrylates nih.gov
Copper-Mediated ReactionPyrido[1,2-a]quinoxalin-11-iumCu(II), Schiff base nih.gov

Functionalization and Derivatization of the Nitro Group and its Chemical Transformations

The nitro group (-NO₂) at the 9-position of the pyrido[1,2-a]quinolinium core is a versatile functional handle that profoundly influences the molecule's electronic properties and provides a gateway for extensive derivatization. Its strong electron-withdrawing nature facilitates certain reactions and allows for its transformation into other key functional groups.

The most fundamental transformation of the aromatic nitro group is its reduction to an amine (-NH₂). This conversion is a critical step in the synthesis of many functionalized aromatic compounds. rsc.org For the 9-nitropyrido[1,2-a]quinolinium cation, reduction would yield the 9-aminopyrido[1,2-a]quinolinium (B289733) derivative. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, a method successfully employed for the reductive intramolecular cyclization in the synthesis of related pyrido[1,2-a]benzimidazoles from N-(2-nitrophenyl)pyridinium chlorides. jraic.com The resulting amino group can then serve as a site for further functionalization, such as acylation or participation in the construction of new heterocyclic rings. jraic.com

The nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. liverpool.ac.uk Due to its strong electron-withdrawing effect, the nitro group can stabilize the intermediate Meisenheimer complex formed during nucleophilic attack, potentially allowing for the displacement of a suitable leaving group on the quinolinium ring. In some cases, the nitro group itself can act as a leaving group in addition-elimination reactions. nih.gov

Furthermore, the nitro group can direct electrophilic aromatic substitution. In the synthesis of N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide, nitration of the acylated amino derivative with a KNO₃/H₂SO₄ mixture resulted in the selective introduction of a nitro group at the ortho position to the activating amino group, yielding the product in 92% yield. jraic.com This demonstrates the feasibility of introducing additional nitro groups onto the core structure, which can then be used for further derivatization.

Table 2: Key Chemical Transformations of the Nitro Group
TransformationProduct Functional GroupTypical ReagentsSignificanceReference
ReductionAmine (-NH₂)SnCl₂, H₂/Pd, Fe/HClCreates a versatile site for further functionalization (e.g., acylation, diazotization). rsc.orgjraic.com
Nucleophilic Aromatic Substitution (SNAr)Varies (e.g., -OR, -NR₂)Nucleophiles (e.g., alkoxides, amines)Allows for direct introduction of nucleophilic moieties, with -NO₂ acting as an activating or leaving group. nih.govliverpool.ac.uk
Electrophilic NitrationNitro (-NO₂)KNO₃/H₂SO₄Introduces additional nitro groups for further modification. jraic.com

Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Moiety

The integration of the this compound moiety into larger polymeric or supramolecular structures is a promising avenue for creating novel functional materials. While direct polymerization of this specific cation has not been extensively detailed, established methods for synthesizing polyquinolines and related supramolecular systems provide a clear blueprint for its potential incorporation.

Polyquinolines are known for their excellent thermal, mechanical, and optoelectronic properties. researchgate.net Synthetic routes to these polymers often involve step-growth polymerization of monomers containing the quinoline unit. For example, polyquinolines have been synthesized via an AA/BB-type aza-Diels–Alder polymerization, a modular approach that allows for the rational design of the polymer backbone. researchgate.net To incorporate the this compound unit, one could first transform the nitro group into a polymerizable functional group, such as an amine or a carboxylic acid. The resulting functionalized monomer could then be copolymerized with suitable comonomers to embed the pyrido[1,2-a]quinolinium core into a larger polymer chain. Another approach involves the synthesis of tubulin polymerization inhibitors based on a 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold, indicating that these heterocyclic systems can interact with and influence biological polymerization processes. nih.govrsc.org

In the realm of supramolecular chemistry, non-covalent interactions are used to assemble molecules into well-defined, higher-order structures. Research on pyrido[1,2-a]quinoxalines has shown that these molecules can form supramolecular architectures with characteristic pH-dependent fluorescence, making them suitable for sensing applications. researchgate.net In some cases, N-H···Br hydrogen bonds and weak C-H···Br interactions can link cations and anions into a three-dimensional supramolecular network. researchgate.net The charged nature of the this compound cation, combined with the potential for hydrogen bonding and π-π stacking interactions, makes it an excellent candidate for a building block in supramolecular chemistry. By pairing it with appropriate counter-anions or integrating it into larger host-guest systems, it is feasible to construct ordered assemblies with emergent photophysical or electronic properties. nih.gov

Structure-Reactivity Relationship Studies within Homologous Series

Understanding the relationship between molecular structure and chemical reactivity is fundamental to the rational design of new functional molecules. For the pyrido[1,2-a]quinolinium family, structure-reactivity relationship (SRR) studies involve synthesizing a homologous series of compounds—where a specific substituent or part of the structure is systematically varied—and evaluating the impact on their properties.

A clear example of this principle is demonstrated in studies of pyrido[1,2-a]quinoxalines, which exhibit pH-dependent fluorescence. By systematically manipulating the substituents on the quinoxaline (B1680401) ring, researchers were able to tune the pKa values of the compounds over a range from 4.5 to 7.5. researchgate.net This tuning directly affects the protonation state of the heterocycle and, consequently, its absorption and emission properties, allowing for the design of fluorescent pH indicators for specific biological ranges. researchgate.net

In another homologous series of pyrido[1,2,3-de] nih.govmdpi.combenzoxazine derivatives, the introduction of different substituents at the C-10 position and on the pyrrolidinyl moiety was shown to have a profound effect on biological activity. nih.gov For instance, compounds with a cis-oriented 4-methyl or 4-fluoro group on the C-10 pyrrolidinyl substituent exhibited significantly more potent antibacterial activity against quinolone-resistant bacteria. nih.gov Furthermore, the addition of a fluorine atom at a specific position reduced toxicity and eliminated phototoxicity, demonstrating how subtle structural changes can optimize a molecule's therapeutic profile. nih.gov

Table 3: Examples of Structure-Property Relationships in Pyrido-Fused Systems
Core StructureStructural VariationAffected PropertyObserved TrendReference
Pyrido[1,2-a]quinoxalineSubstituents on the quinoxaline ringpKa and pH-dependent fluorescencepKa values systematically varied from 4.5 to 7.5, tuning optical response. researchgate.net
Pyrido[1,2,3-de] nih.govmdpi.combenzoxazineStereochemistry and substitution (e.g., -F, -CH₃) on C-10 substituentAntibacterial activity and toxicitycis-isomers and fluorine substitution increased potency and reduced toxicity. nih.gov
2,2'-BisquinolineSubstituents at 5,5', 6,6', 7,7', or 8,8' positionsReactivity and stereoselectivity in hydrogenationAlkyl groups at the 8,8'-positions decreased diastereoselectivity. liverpool.ac.uk

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives of the pyrido[1,2-a]quinolinium core often generates chiral centers or axes of chirality, making stereocontrol a critical aspect of their synthesis. Several advanced methodologies have been developed to achieve high levels of stereoselectivity, yielding enantiomerically enriched or diastereomerically pure products.

One powerful strategy is diastereoselective synthesis, where pre-existing chirality in the molecule or reagents directs the formation of new stereocenters. In the synthesis of pyrrolo[1,2-a]quinolines via the formal [3+2] cycloaddition of quinolinium ylides, the products were formed as single regio- and stereoisomers. nih.govnih.gov The relative stereochemistry of the newly formed chiral centers in the fused pyrrolidine ring was unambiguously confirmed by single-crystal X-ray analysis. nih.gov

Catalytic asymmetric synthesis provides a more versatile approach to enantiomerically pure compounds. Gold-catalyzed cycloisomerization of achiral N-1,3-disubstituted allenyl indoles has been used to construct optically active pyrido[1,2-a]-1H-indole derivatives. rsc.org This reaction proceeds through an axial-to-central chirality transfer mechanism, affording products in excellent yields and with high enantioselectivities. rsc.org Similarly, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, which are structurally related to the pyrido[1,2-a]quinolinium system, has been achieved through a multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This method generates a wide array of atropisomers with excellent enantioselectivity by controlling the orientation around a chiral axis. nih.gov

Rational Design and Synthesis of Photoactive Analogues (focus on chemical structure and synthesis)

The extended π-conjugated system of the pyrido[1,2-a]quinolinium scaffold makes it an excellent candidate for the development of photoactive materials, including fluorescent dyes and photochromic switches. The rational design of such analogues involves synthetic modifications that precisely control their absorption, emission, and photoswitching properties.

The synthesis of fluorescent derivatives often focuses on creating rigid, planar structures and introducing substituents that modulate the energy of the frontier molecular orbitals (HOMO and LUMO). A fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative was synthesized via a Cu(II)-mediated reaction of a Schiff base precursor. nih.gov This compound exhibits a strong orange emission at 580 nm with a notable quantum yield of 0.23, properties attributed to the extended conjugation and cationic nature of the quinoxalinylium core. nih.gov In another example, a series of pyrido[1,2-a]quinoxalines was synthesized in a single step from commercially available materials. researchgate.net These compounds display pH-dependent fluorescence, where protonation of the heterocycle alters the electronic structure and shifts the emission wavelength, a property that can be fine-tuned by changing the substituents on the quinoxaline ring. researchgate.net

The design of photochromic analogues involves creating molecules that can reversibly isomerize between two distinct forms upon irradiation with light of specific wavelengths. While not demonstrated on the pyrido[1,2-a]quinolinium core itself, the principles are well-established. For example, a bifunctional photochromic compound was synthesized by coupling a spirobenzopyran unit with an azobenzene (B91143) derivative. researchgate.net This molecule could exist in four different isomeric states depending on the wavelength of light used, making it suitable for optical memory applications. researchgate.net Another class of photochromic compounds, diarylethenes, can be synthesized to undergo reversible cyclization reactions upon UV irradiation, switching from a colorless, fluorescent open-ring isomer to a colored, non-fluorescent closed-ring isomer. nih.gov Applying these design principles, a photochromic pyrido[1,2-a]quinolinium analogue could potentially be synthesized by incorporating a known photochromic unit, such as a diarylethene or spiropyran, into the core structure, or by designing a system where the quinolinium ring itself participates in a reversible photochemical reaction.

Advanced Research Applications and Methodological Contributions of 9 Nitropyrido 1,2 a Quinolinium

Role as Building Blocks in the Synthesis of Complex Polycyclic Heterocycles

While direct experimental examples of 9-Nitropyrido[1,2-a]quinolinium as a building block are not extensively documented, its structure suggests significant potential. The electron-withdrawing nature of the nitro group is expected to activate the quinolinium ring system towards nucleophilic attack. This enhanced reactivity can be harnessed for the construction of more complex polycyclic systems.

One potential synthetic route involves the reaction of this compound with various nucleophiles, leading to addition products that can undergo subsequent cyclization reactions. For instance, in related heterocyclic systems like N-(2,4-dinitrophenyl)pyridinium chloride, the pyridinium (B92312) ring is susceptible to reductive intramolecular cyclization to form pyrido[1,2-a]benzimidazole (B3050246) derivatives. jraic.com A similar strategy could be envisioned for this compound, where the nitro group could participate in or facilitate cyclization pathways.

Furthermore, the chemistry of related pyrido[1,2-a]pyrimidine (B8458354) quaternary salts demonstrates that the pyrimidine (B1678525) ring can be opened by nucleophiles. rsc.org In the case of this compound, a nucleophilic attack could lead to ring-opening of the pyridinium moiety, providing a functionalized intermediate for further synthetic transformations into novel heterocyclic frameworks.

The table below outlines potential synthetic transformations where this compound could serve as a key precursor.

Reaction TypePotential ReactantPotential Product Class
Reductive CyclizationReducing agents (e.g., SnCl2)Fused polycyclic systems
Nucleophilic Addition-CyclizationEnolates, aminesComplex quinoline (B57606) derivatives
Ring-Opening ReactionsHydroxides, alkoxidesFunctionalized amino-quinolines

Utilization in Catalysis and Organocatalysis Research

Quaternary ammonium (B1175870) salts are widely recognized for their application as phase-transfer catalysts (PTCs). mdpi.com These catalysts facilitate the reaction between reactants located in different phases (e.g., aqueous and organic). The amphiphilic nature of this compound, possessing a charged hydrophilic head and a large lipophilic organic body, makes it a promising candidate for this type of catalysis.

The presence of the nitro group could also modulate its catalytic activity. The electron-withdrawing effect of the nitro group can influence the ion-pairing behavior of the quinolinium cation with the transported anion, potentially enhancing catalytic efficiency in certain reactions. While specific studies on this compound as a catalyst are yet to be reported, its structural similarity to other effective PTCs suggests a high potential for application in various organic transformations, such as alkylations, cyanations, and oxidation reactions.

In the realm of organocatalysis, the rigid, chiral scaffold of pyrido[1,2-a]quinolinium derivatives, if appropriately functionalized, could be explored for asymmetric catalysis. The nitro group could serve as a handle for further functionalization or as a coordinating site for metal-based catalysts.

Research into Its Potential as Precursors for Functional Materials (non-biological, e.g., optoelectronics)

The extended π-conjugated system of the pyrido[1,2-a]quinolinium core suggests potential applications in the field of functional materials. The introduction of a strong electron-withdrawing nitro group at the 9-position is expected to significantly influence its electronic and photophysical properties. Specifically, it is likely to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for applications in optoelectronic devices.

This modification of the electronic structure could lead to materials with interesting charge-transport properties, making them suitable for use in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). The intense luminescence observed in the related pyrido[1,2-a]benzimidazole derivatives further supports the potential for developing fluorescent materials from the pyrido[1,2-a]quinolinium scaffold. jraic.com

The table below summarizes the potential effects of the nitro group on the material properties of the pyrido[1,2-a]quinolinium scaffold.

PropertyEffect of 9-Nitro GroupPotential Application
LUMO Energy LoweredElectron-transporting materials in OFETs
Band Gap ReducedOrganic photovoltaics
Photoluminescence Potentially altered (quenching or red-shift)Fluorescent probes, OLED emitters
Solubility ModifiedImproved processability for device fabrication

Applications in Advanced Analytical Chemistry Methodologies (e.g., as chemical probes or reagents)

The potential luminescent properties of this compound derivatives, by analogy to related heterocyclic systems, make them attractive candidates for the development of chemical probes. jraic.com The fluorescence of such a probe could be modulated by the presence of specific analytes, allowing for their detection and quantification. The nitro group, being a well-known quencher of fluorescence, could be a key component in a "turn-on" fluorescent sensor, where a chemical reaction removes or transforms the nitro group, leading to a significant increase in fluorescence intensity.

Furthermore, the quaternary ammonium salt structure allows for its use as an ion-pairing reagent in chromatography. In this application, it can be added to the mobile phase to improve the retention and separation of anionic analytes in reversed-phase high-performance liquid chromatography (HPLC). The specific structure of this compound could offer unique selectivity for certain classes of anions.

Contribution to Fundamental Understanding of Quaternary Ammonium Salt Chemistry

The study of this compound can provide valuable insights into the fundamental chemistry of quaternary ammonium salts. The rigid, planar structure of the pyrido[1,2-a]quinolinium system, combined with the strong electronic perturbation of the nitro group, offers a unique platform to study structure-reactivity relationships.

Research on related nitrated heterocyclic quaternary salts, such as 1-methyl-7-nitro-pyrido[1,2-a]pyrimidin-4-one, has shown that the nitro group directs the site of nucleophilic attack. rsc.org A systematic study of the reactivity of this compound towards a variety of nucleophiles would contribute to a deeper understanding of the electronic effects governing the reactivity of complex quaternary ammonium salts.

Key areas of fundamental research involving this compound could include:

Kinetics and thermodynamics of nucleophilic addition reactions: Quantifying the activating effect of the nitro group.

Ion-pairing and aggregation behavior in solution: Understanding how the nitro group influences intermolecular interactions.

Comparative studies with other substituted pyrido[1,2-a]quinolinium salts: Elucidating the role of different substituents on the chemical properties of the heterocyclic system.

Exploratory Research in Electrochemical Systems (e.g., redox behavior)

The presence of the nitro group, a readily reducible functional group, and the extended aromatic system make this compound a compound of interest for electrochemical studies. Cyclic voltammetry and other electrochemical techniques can be employed to investigate its redox behavior.

The reduction of the nitro group is expected to be a prominent feature in its electrochemical profile. The potential at which this reduction occurs can provide information about the electronic environment of the molecule. Furthermore, the quinolinium cation itself can be subject to reduction. The study of these redox processes is fundamental to understanding the compound's potential use in applications such as:

Redox-active materials for batteries or supercapacitors: The ability to undergo reversible redox reactions is a key requirement for such materials.

Electrocatalysis: The reduced form of the compound could potentially act as a catalyst for other chemical transformations.

Electrochemical sensors: Changes in the electrochemical signal upon interaction with an analyte could form the basis of a sensor.

A summary of the expected electrochemical properties is presented in the table below.

Electrochemical ProcessExpected Potential (vs. reference)Potential Application
Nitro Group Reduction CathodicElectrochemical sensing, electrocatalysis
Quinolinium Cation Reduction CathodicRedox-active materials
Oxidation of the Aromatic System AnodicCharacterization of electronic structure

Future Perspectives and Emerging Research Directions for 9 Nitropyrido 1,2 a Quinolinium Chemistry

Integration with Automation and Flow Chemistry in Synthesis

The synthesis of complex heterocyclic compounds like 9-Nitropyrido[1,2-a]quinolinium is poised to benefit significantly from the integration of automation and flow chemistry. Currently, there is a lack of specific published research on the automated or flow synthesis of this particular compound. However, the broader field of organic synthesis has seen a substantial shift towards these technologies, which offer enhanced reaction control, improved safety, and the potential for rapid library generation. researchgate.net

Future research could focus on developing a continuous flow process for the nitration of a pyrido[1,2-a]quinolinium precursor. Flow chemistry would be particularly advantageous for nitration reactions, which are often highly exothermic and can be hazardous on a large scale in batch processes. A microreactor setup would allow for precise control of reaction temperature and residence time, potentially leading to higher yields and selectivity for the 9-nitro isomer.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential Benefit in Synthesis of this compound
Enhanced Heat Transfer Improved safety and control of exothermic nitration reactions.
Precise Mixing Increased reaction efficiency and product consistency.
Rapid Optimization Faster screening of reaction conditions (temperature, pressure, catalysts).
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production.
Automation High-throughput synthesis of derivatives for structure-activity relationship studies.

Exploration of Novel Reaction Pathways and Unusual Reactivity

The reactivity of the this compound cation is largely unexplored. The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic properties of the heterocyclic system, potentially opening up novel reaction pathways. Future research should investigate the unique reactivity imparted by this substituent.

For instance, the nitro group could serve as a handle for further functionalization through reduction to an amino group, which could then participate in a variety of coupling reactions to build more complex molecules. Additionally, the electron-deficient nature of the aromatic system may render it susceptible to nucleophilic aromatic substitution reactions, a pathway that could be explored for the introduction of diverse substituents. The broader class of quinolinium salts has been shown to undergo various annulation and cycloaddition reactions, and investigating the participation of the 9-nitro derivative in such transformations is a promising avenue. researchgate.net

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel compounds like this compound, for which experimental data is scarce. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into its electronic structure, spectroscopic properties, and chemical reactivity.

A computational study on nitro derivatives of quinoline (B57606) has demonstrated the utility of these methods in understanding their electronic structure and reactivity. nih.gov Similar in silico studies on this compound could predict key parameters such as the HOMO-LUMO gap, which is indicative of its kinetic stability and reactivity. nih.gov Such models could also predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes and the exploration of its chemical behavior.

Table 2: Potential Computational Research Areas for this compound

Computational MethodPotential ApplicationPredicted Outcome
Density Functional Theory (DFT) Geometry optimization and electronic structure calculation.Stable conformation, electron density distribution, HOMO-LUMO gap. nih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectra.Insight into photophysical properties. nih.gov
Molecular Electrostatic Potential (MEP) Identification of electrophilic and nucleophilic sites.Prediction of reactivity towards different reagents.
Docking Studies Virtual screening against biological targets.Identification of potential biological activities.

Expansion into Underexplored Non-Biological Material Applications

While many quinolinium-based compounds are explored for their biological activity, the unique electronic and photophysical properties that could arise from the this compound scaffold suggest potential applications in material science. The extended π-system of the pyrido[1,2-a]quinolinium core, combined with the electronic influence of the nitro group, could lead to interesting optical and electronic properties.

Future research could investigate its potential as a component in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, or as a sensor for specific analytes. The synthesis and study of a library of derivatives with varying substituents on the pyrido[1,2-a]quinolinium core could allow for the fine-tuning of these material properties.

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, often with high atom economy and reduced waste. researchgate.netnih.gov While specific MCRs for the direct synthesis of this compound have not been reported, this remains a fertile area for future investigation.

Researchers could aim to design a one-pot reaction that brings together simpler starting materials to construct the pyrido[1,2-a]quinolinium skeleton with the nitro group already in place or with a precursor that can be easily converted. The development of such a strategy would significantly streamline the synthesis of this and related compounds, making them more accessible for further study.

Sustainable and Resource-Efficient Synthetic Approaches

Future synthetic routes to this compound should prioritize sustainability and resource efficiency. This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the minimization of waste generation.

For the nitration step, for example, future work could explore the use of solid acid catalysts or milder nitrating agents to avoid the use of harsh acids like sulfuric and nitric acid. Furthermore, developing syntheses that proceed at lower temperatures and with shorter reaction times would contribute to a more environmentally benign process. The principles of green chemistry should guide the development of all future synthetic methodologies for this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-nitropyrido[1,2-a]quinolinium derivatives, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cycloaddition or halogenocyclization reactions. For example, quinolinium salts react with allyl derivatives in dry benzene to form intermediates, followed by base-mediated [3+2] 1,3-dipolar cycloaddition with acetylenes or ethylenes to yield fused pyrroloquinolinium systems . Optimization includes controlling solvent polarity (e.g., dry benzene for intermediates) and stoichiometric ratios of reagents. Reaction time and temperature (e.g., 60–80°C for cycloaddition) significantly impact yield, which ranges from 49% to 95% depending on substituents .

Q. How is the structural integrity of this compound derivatives confirmed?

  • Methodological Answer : Structural characterization employs X-ray crystallography for unambiguous confirmation of fused ring systems and nitro group positioning . Complementary techniques include 1H^1H/13C^13C NMR to verify proton environments (e.g., deshielded aromatic protons near the nitro group) and high-resolution mass spectrometry (HRMS) for molecular ion validation. IR spectroscopy identifies NO2_2 stretching vibrations (~1520–1350 cm1^{-1}) .

Advanced Research Questions

Q. What strategies address contradictory data in the antibacterial activity of this compound derivatives across assays?

  • Methodological Answer : Discrepancies may arise from aggregation in aqueous media, which reduces bioavailability. Use dynamic light scattering (DLS) or 19F^{19}F-NMR to detect self-aggregation . Dose-response curves (e.g., GTPase inhibition assays) should confirm concentration-dependent effects . Cross-validate results with orthogonal assays (e.g., MIC tests vs. FtsZ polymerization assays) to rule out false positives .

Q. How does the nitro group influence DNA binding and redox activation in this compound derivatives?

  • Methodological Answer : The nitro group enhances DNA intercalation via planar aromatic stacking, as shown by fluorescence quenching assays with ethidium bromide . Reductive activation (e.g., by NADPH cytochrome P450 reductase) generates nitro anion radicals, which induce oxidative DNA damage. Electrochemical studies (cyclic voltammetry) quantify reduction potentials, while ESR spectroscopy detects radical intermediates .

Q. What computational methods predict regioselectivity in the synthesis of substituted pyrido-quinolinium systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to model cycloaddition regioselectivity. For example, frontier molecular orbital (FMO) analysis identifies dominant HOMO-LUMO interactions between quinolinium ylides and dipolarophiles . Molecular docking (e.g., AutoDock Vina) predicts binding conformations in biological targets, aiding rational design .

Q. How can structural modifications enhance the FtsZ-targeted antibacterial activity of this compound derivatives?

  • Methodological Answer : Introduce hydrophobic substituents (e.g., indolyl or aryl groups) to improve binding to FtsZ’s hydrophobic cleft. Structure-activity relationship (SAR) studies show that cationic quinolinium moieties interact with Asp199 in FtsZ via electrostatic forces . Optimize logP values (2–4) using Hansch analysis to balance membrane permeability and solubility .

Data Contradiction & Experimental Design

Q. Why do some this compound derivatives exhibit variable stability in biological buffers?

  • Methodological Answer : Hydrolytic degradation at high pH (>7.4) is common. Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products. Buffers with radical scavengers (e.g., ascorbic acid) mitigate nitro group reduction .

Q. How should researchers design controls to distinguish between direct and indirect mechanisms of action in cellular assays?

  • Methodological Answer : Include FtsZ-overexpression strains (e.g., S. aureus with plasmid-borne ftsZ) to test target specificity . Negative controls: (i) nitro-deficient analogs to isolate redox effects; (ii) ATPase inhibitors (e.g., sodium orthovanadate) to rule off-target energy depletion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.